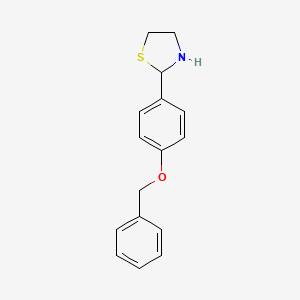

2-(4-(Benzyloxy)phenyl)thiazolidine

Vue d'ensemble

Description

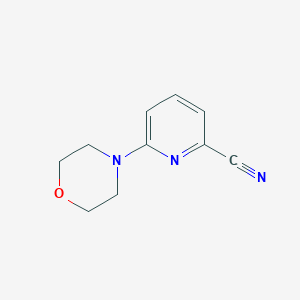

Thiazolidines are a class of heterocyclic compounds containing a ring system composed of sulfur, nitrogen, and three carbon atoms. The compound "2-(4-(Benzyloxy)phenyl)thiazolidine" is a derivative of this class, which has been explored for various biological activities and synthetic applications.

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves the cyclization of amino acids or their derivatives with aldehydes or ketones. For instance, a one-pot synthesis method has been reported for the preparation of 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones using valine, arenealdehydes, and mercaptoacetic acid . Similarly, novel asymmetric thiazolidine derivatives have been synthesized from (S)-2-amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one and various substituted aldehydes .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by the presence of a thiazolidine ring, which can adopt different conformations. For example, a "pincer" conformation has been observed in the crystal structure of a thiazolidine derivative, with phenylimino substituents extending outwards . The molecular and crystal structures of 1-oxo-1-λ4-1,2,4-thiadiazolidin-3-ones, a related class, have been determined by X-ray structure analysis, revealing deviations from planarity in the thiadiazolidine ring .

Chemical Reactions Analysis

Thiazolidine derivatives can participate in various chemical reactions, including oxidative cyclization, which can lead to the formation of new C-N and S-N bonds . The interaction of thiazolidine derivatives with aldehydes and ketones has also been studied, as seen in the reaction of D-penicillamine with benzaldehyde to yield a thiazolidine carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of substituents on the phenyl ring can significantly affect the functional activities of these compounds, such as inhibiting cell proliferation and inducing apoptosis . The antimicrobial activity of thiazolidin-4-one derivatives has been evaluated, showing significant activity against both gram-positive and gram-negative bacteria . Additionally, the pharmacological properties, including antidiabetic, hypolipidemic, anti-hypertensive, and antimicrobial activities, have been associated with the thiazolidine core and its substituents .

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Synthesis Techniques and Behavior in Solution : The synthesis of thiazolidine derivatives, including methods like condensation and esterification, offers insights into their structural behavior in solution. For instance, the synthesis of Thiazolidine-2,4-dicarboxylic acid from glyoxylic acid and L(-)R-cysteine through acid-catalyzed epimerization mechanisms provides a foundational understanding of thiazolidine compounds (Refouvelet et al., 1994).

Antimicrobial Applications

- Antibacterial Properties : Certain thiazolidinone derivatives demonstrate promising antibacterial activities. For example, a series of 2-(2,4-dioxo-5-[4-(4-phenyl-thiazol-2-ylsulfamoyl)-benzylidene]-thiazolidin-3yl)-n-phenyl-acetamide derivatives have been found effective against bacteria like Staphylococcus Aureus and Escherichia Coli (Juddhawala et al., 2011).

Antioxidant and Anticancer Activities

- Antioxidant Effects : Thiazolidin-4-one derivatives have been evaluated for their antioxidant potential, with certain compounds showing high activity. For instance, 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester demonstrated significant antioxidant capacity, comparable to that of ascorbic acid (Apotrosoaei et al., 2014).

- Potential in Cancer Treatment : Novel thiazolidine derivatives exhibit promising anticancer activities. For example, benzimidazol-diphenyl-2-imino-thiazolidine-4-ols synthesized through a sustainable method showed potent effects against human lung cancer, indicating their potential as anticancer agents (Bangade et al., 2021).

Diabetes and Metabolic Disorder Research

- Antidiabetic Agents : Thiazolidine derivatives have been identified as potential antidiabetic agents. A study on 5-[4-(2-methyl-2-phenylpropoxy)-benzyl]thiazolidine-2,4-dione (AL-321) and related compounds revealed significant hypoglycemic and hypolipidemic activities, highlighting their potential in diabetes management (Sohda et al., 1982).

Multi-Functional Molecular Synthesis

- Development of Multi-Action Drug Candidates : Thiazolidinones are being explored as multi-action drug candidates, potentially targeting various degenerative disorders. For example, 2-(substituted phenyl imino)-5-benzylidene-4-thiazolidinones are being studied for their anti-inflammatory, antinociceptive, and free-radical scavenging activities, indicating their versatility as therapeutic agents (Chawla et al., 2019).

Mécanisme D'action

The result of the action of thiazolidines can include changes at the molecular and cellular level, such as changes in gene expression or cellular metabolism. These changes can have downstream effects on various biochemical pathways in the body .

The action of thiazolidines can be influenced by various environmental factors, such as the presence of other compounds or conditions in the body. For example, the efficacy of a thiazolidine compound might be affected by the presence of certain enzymes that can metabolize the compound, potentially reducing its effectiveness .

Safety and Hazards

Orientations Futures

Thiazolidine derivatives, including “2-(4-(Benzyloxy)phenyl)thiazolidine”, have diverse therapeutic and pharmaceutical activity and are used in probe design . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Propriétés

IUPAC Name |

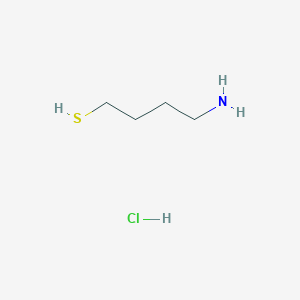

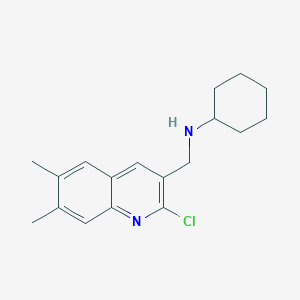

2-(4-phenylmethoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-2-4-13(5-3-1)12-18-15-8-6-14(7-9-15)16-17-10-11-19-16/h1-9,16-17H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAJTHNVORAUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594818 | |

| Record name | 2-[4-(Benzyloxy)phenyl]-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Benzyloxy)phenyl)thiazolidine | |

CAS RN |

937602-44-3 | |

| Record name | 2-[4-(Benzyloxy)phenyl]-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)